molecular formula C7H9ClN2 B13058943 5-(Chloromethyl)-4,6-dimethylpyrimidine

5-(Chloromethyl)-4,6-dimethylpyrimidine

Cat. No.: B13058943
M. Wt: 156.61 g/mol
InChI Key: JILTXLNPLRAXPR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a chloromethyl group at the 5-position and methyl groups at the 4- and 6-positions of the pyrimidine ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4,6-dimethylpyrimidine typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: 4,6-Dimethylpyrimidine.

Scientific Research Applications

5-(Chloromethyl)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4,6-dimethylpyrimidine involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: Lacks the chloromethyl group, resulting in different re

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-(chloromethyl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C7H9ClN2/c1-5-7(3-8)6(2)10-4-9-5/h4H,3H2,1-2H3

InChI Key

JILTXLNPLRAXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)CCl

Origin of Product

United States

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